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molecular formula C14H10Cl2N4 B8283281 6-(2,6-Dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine

6-(2,6-Dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine

Cat. No. B8283281
M. Wt: 305.2 g/mol
InChI Key: SRQDMYVJIPLUBX-UHFFFAOYSA-N
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Patent
US04271164

Procedure details

2,6-Dichlorophenylacetonitrile 8.1 g and 4-amino-2-methylpyrimidine-5-carboxaldehyde 6.9 g is added to a solution of 0.4 g of sodium metal in 60 ml of anhydrous ethanol. This mixture is heated at reflux for 3 hours. Upon cooling, the crude product precipitates and is collected by filtration. The solid is recrystallized from ethanol, with charcoal treatment, to give 5.5 g of 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, mp 287°-289° C., which may occlude varying amounts of water, depending on the drying conditions.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9][C:10]#[N:11].[NH2:12][C:13]1[C:18]([CH:19]=O)=[CH:17][N:16]=[C:15]([CH3:21])[N:14]=1.[Na]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:10]([NH2:11])=[N:12][C:13]2[N:14]=[C:15]([CH3:21])[N:16]=[CH:17][C:18]=2[CH:19]=1 |^1:21|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC#N
Name
Quantity
6.9 g
Type
reactant
Smiles
NC1=NC(=NC=C1C=O)C
Name
Quantity
0.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the crude product precipitates
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethanol, with charcoal treatment

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)C)N=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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